molecular formula C13H12N2O2.HCl B1139521 Ozagrel hydrochloride CAS No. 74003-18-2

Ozagrel hydrochloride

Katalognummer B1139521
CAS-Nummer: 74003-18-2
Molekulargewicht: 264.71
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ozagrel hydrochloride, also known as OKY-046 hydrochloride, is an imidazole derivative . It is an antiplatelet agent that works by inhibiting thromboxane A2 synthesis . It has been used in trials studying the treatment of Dry Eye Syndromes .


Synthesis Analysis

Ozagrel hydrochloride has been synthesized in various studies. For instance, a study reported the successful synthesis of a paeonol-ozagrel conjugate (POC) by conjugating paeonol and ozagrel as a mutual prodrug .


Molecular Structure Analysis

The molecular formula of Ozagrel hydrochloride is C13H12N2O2 . It has been characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Molecular docking analysis has shown that Ozagrel hydrochloride interacts with residues located in the active binding sites of target proteins .


Chemical Reactions Analysis

Ozagrel hydrochloride has been observed to undergo photoisomerization in the presence of a catalytic amount of vitamin B2 or FAD under irradiation of 405 nm LED light and fluorescent light .


Physical And Chemical Properties Analysis

Ozagrel hydrochloride is a white solid . Its average molecular weight is 228.251 . The hydrated form of Ozagrel hydrochloride has a molecular weight of 264.71 .

Wissenschaftliche Forschungsanwendungen

  • Treatment of Cerebral Vasospasm : Ozagrel hydrochloride, in combination with fasudil hydrochloride, has shown effectiveness in reducing the incidence of cerebral vasospasm following aneurysmal subarachnoid hemorrhage (Nakashima et al., 1998).

  • Acute Cerebral Infarction : Studies indicate that ozagrel hydrochloride, particularly when combined with other drugs like tetramethylpyrazine hydrochloride, can improve cerebral hemodynamics in patients with acute cerebral infarction, leading to better clinical outcomes (Liu Qiao-xi, 2013).

  • Prevention of Preeclampsia : Ozagrel hydrochloride has been tested for its prophylactic effects in high-risk pregnant women to prevent preeclampsia, showing a significant reduction in the occurrence of this condition (Seki et al., 1999).

  • Noncardioembolic Ischemic Stroke : The efficacy of ozagrel hydrochloride in patients with atherothrombotic stroke or lacunar infarction was investigated, suggesting its safety but not a significant improvement in functional outcomes (Wada et al., 2016).

  • Acute Lung Injury : As a thromboxane A2 synthase inhibitor, ozagrel has demonstrated potential in preventing acute lung injury and reducing inflammation markers in experimentally induced conditions in animals (Ishitsuka et al., 2009).

  • Synthesis and Chemical Properties : Research on the efficient synthesis of ozagrel hydrochloride is also notable, as it has been a marketed antithrombotic drug in Japan since 1988 (Yu et al., 2010).

  • Meta-Analysis on Ischemic Stroke : A meta-analysis of randomized controlled trials on ozagrel for acute ischemic stroke has shown it to be effective in improving neurological impairment, although large-sample, high-quality trials are needed for more conclusive evidence (Zhang et al., 2012).

  • Asthma Therapy : Ozagrel hydrochloride has been explored as an antiasthmatic agent, showing effectiveness in reducing asthma symptoms and potentially aiding in airway hyperresponsiveness management (Machida et al., 1996).

Wirkmechanismus

Ozagrel hydrochloride inhibits TXA2 biosynthesis by inhibiting TXA2 synthetase activity . This inhibition does not affect PGI2 production. Laboratory studies indicate that inhibition of TXA2 synthesis in vivo also blocks platelet aggregation, bronchoconstriction, and vasoconstriction in animal models .

Safety and Hazards

Ozagrel hydrochloride should be handled with care to avoid contact with skin and eyes, and inhalation of dust or aerosol . It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Zukünftige Richtungen

Research is ongoing to develop novel therapeutic compounds using Ozagrel hydrochloride. For instance, a study synthesized a novel ozagrel/paeonol-containing codrug and found it to have promising pharmacological activities, suggesting its potential for development as an oral formulation . Another study synthesized a paeonol-ozagrel conjugate (POC) for ischemic stroke treatment, indicating that POC could be a new drug candidate for the treatment of ischemic stroke .

Eigenschaften

IUPAC Name

(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKFWBJJNNPGAM-IPZCTEOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045506
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ozagrel hydrochloride

CAS RN

78712-43-3
Record name Ozagrel hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78712-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ozagrel hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ozagrel hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OZAGREL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.